2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose

Vue d'ensemble

Description

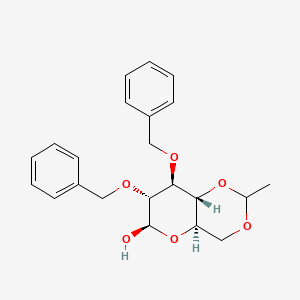

The compound 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose is a complex organic molecule characterized by its hexahydropyrano[3,2-d][1,3]dioxin core structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose typically involves multiple steps, starting from simpler organic molecules. The key steps include:

Formation of the hexahydropyrano[3,2-d][1,3]dioxin core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions.

Introduction of benzyloxy groups: The benzyloxy groups are introduced through benzylation reactions, which typically require the use of benzyl halides and a base such as sodium hydride or potassium carbonate.

Methylation: The methyl group is introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Analyse Des Réactions Chimiques

Types of Reactions

2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like hydroxide ions or amines to replace benzyloxy groups with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing the mechanisms of enzyme action and other biochemical processes.

Medicine

In medicine, this compound has potential applications in drug development. Its structure can be modified to create new pharmaceuticals with specific biological activities.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it a versatile starting material for the synthesis of high-value products.

Mécanisme D'action

The mechanism of action of 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or other proteins, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound’s structure.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4aR,6R,7R,8S,8aR)-6-(benzyloxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7,8-diyl diacetate: This compound has a similar core structure but different substituents, which can lead to different chemical properties and applications.

Methanesulfonic acid (4aR,6S,7R,8S,8aR)-6-benzyloxy-7-(methanesulfonyl-methyl-amino)-2-phenyl-hexahydro-pyrano[3,2-d][1,3]dioxin-8-yl ester: Another related compound with different functional groups that can affect its reactivity and use in various applications.

Uniqueness

The uniqueness of 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose lies in its specific combination of functional groups and stereochemistry. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for research and industrial applications.

Activité Biologique

2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose is a glycoside derivative of glucose that has garnered attention for its potential biological activities. This compound features a unique structure that may influence its interaction with biological systems, particularly in antimicrobial and antitumor applications. The following sections will explore the synthesis, biological activity, and relevant case studies surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 386.44 g/mol. Its structure includes two benzyl groups and an ethylidene group that contribute to its chemical properties and potential biological effects.

Synthesis

The synthesis of this compound typically involves the protection of hydroxyl groups on glucose followed by selective deprotection. Various synthetic pathways have been explored to optimize yield and purity. For instance, one method employs the use of benzyl chloride in the presence of a base to introduce benzyl groups at specific positions on the sugar ring .

Antimicrobial Activity

Recent studies have indicated that derivatives of glucopyranose, including this compound, exhibit significant antimicrobial properties. For example:

- Minimum Inhibitory Concentration (MIC) : In comparative studies against various bacterial strains, the MIC for related glycosides was found to be lower than that of conventional antibiotics like chloramphenicol. This suggests that these compounds may be effective alternatives or adjuncts in antimicrobial therapies .

| Compound | Bacterial Strain | MIC (μM) |

|---|---|---|

| Chloramphenicol | Bacillus cereus | 25 |

| This compound | Bacillus cereus | 12.5 |

Antitumor Activity

Preliminary research has also suggested potential antitumor activity. In vitro assays have demonstrated that certain glucopyranosides can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

- Study on Antimicrobial Efficacy : A study conducted by Calado et al. explored the synthesis and biological evaluation of various glycosides including this compound. The results indicated promising activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for further development in antimicrobial treatments .

- Antitumor Mechanisms : Another investigation into the antitumor effects of glycosides reported that compounds similar to this compound exhibited cytotoxic effects on human cancer cell lines. The study suggested that these compounds could disrupt cellular signaling pathways critical for tumor growth and proliferation .

Propriétés

IUPAC Name |

(4aR,6R,7R,8S,8aR)-2-methyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O6/c1-15-24-14-18-19(27-15)20(25-12-16-8-4-2-5-9-16)21(22(23)28-18)26-13-17-10-6-3-7-11-17/h2-11,15,18-23H,12-14H2,1H3/t15?,18-,19-,20+,21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BALYQVSNDKYQHO-LMCMXOCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1OCC2C(O1)C(C(C(O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1OC[C@@H]2[C@@H](O1)[C@@H]([C@H]([C@@H](O2)O)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80705844 | |

| Record name | 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170078-65-6 | |

| Record name | 2,3-Di-O-benzyl-4,6-O-ethylidene-beta-D-glucopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80705844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.